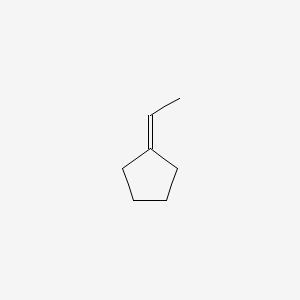

Ethylidenecyclopentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74129. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethylidenecyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2H,3-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONKRKBGTZDZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175739 | |

| Record name | Ethylidenecyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2146-37-4 | |

| Record name | Ethylidenecyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylidenecyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylidenecyclopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylidenecyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylidenecyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylidenecyclopentane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TA7QS3LFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethylidenecyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylidenecyclopentane is a cyclic alkene with the molecular formula C₇H₁₂. As a structural motif, the exocyclic double bond within a five-membered ring system can be found in various natural products and serves as a key intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols for its synthesis and characterization. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their synthetic endeavors.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ | [1][2][3] |

| Molecular Weight | 96.17 g/mol | [4] |

| CAS Number | 2146-37-4 | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Oil-like | [1] |

| Boiling Point | 112-114 °C | [5] |

| Melting Point | -130 °C | [5] |

| Density | 0.80 g/mL | [5] |

| Refractive Index (n_D²⁰) | 1.4500 | [5] |

| Solubility | Insoluble in water; soluble in many organic solvents.[1][2] | |

| Safety | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. May cause drowsiness or dizziness.[4] |

Synthesis of this compound

This compound can be synthesized through several methods. Two of the most common and reliable laboratory-scale syntheses are the Wittig reaction of cyclopentanone (B42830) and the acid-catalyzed dehydration of 1-ethylcyclopentanol (B74463).

Experimental Protocol 1: Wittig Reaction of Cyclopentanone

This method offers a direct and highly regioselective route to the exocyclic alkene.[6] The reaction involves the formation of a phosphorus ylide from ethyltriphenylphosphonium bromide, which then reacts with cyclopentanone to yield this compound and triphenylphosphine (B44618) oxide.[4][7]

Materials:

-

Ethyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Cyclopentanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, syringes, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Ylide Formation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath with vigorous stirring.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or red color.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

-

Reaction with Cyclopentanone:

-

In a separate flame-dried flask, dissolve cyclopentanone (1.0 equivalent) in anhydrous THF.

-

Slowly add the cyclopentanone solution to the ylide solution at room temperature via cannula or syringe.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the cyclopentanone spot.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound.

-

Experimental Protocol 2: Acid-Catalyzed Dehydration of 1-Ethylcyclopentanol

This two-step synthesis first involves the formation of 1-ethylcyclopentanol via a Grignard reaction, followed by its dehydration to form this compound. This method is a classic example of alcohol dehydration to form an alkene.

Step 1: Synthesis of 1-Ethylcyclopentanol via Grignard Reaction

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or THF

-

Cyclopentanone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents).

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Add a few drops of ethyl bromide to initiate the reaction (indicated by bubbling and a cloudy appearance).

-

Once initiated, add the remaining ethyl bromide (1.2 equivalents) dissolved in anhydrous ether/THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclopentanone:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Dissolve cyclopentanone (1.0 equivalent) in anhydrous ether/THF and add it dropwise to the stirred Grignard reagent.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 1-ethylcyclopentanol, which can be purified by distillation.

-

Step 2: Dehydration of 1-Ethylcyclopentanol

Materials:

-

1-Ethylcyclopentanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

Dehydration Reaction:

-

In a round-bottom flask, place 1-ethylcyclopentanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

-

Set up a fractional distillation apparatus and heat the mixture. The product, this compound, will co-distill with water. Collect the distillate.

-

-

Work-up and Purification:

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine.

-

Dry the organic layer with anhydrous calcium chloride.

-

Perform a final fractional distillation to obtain pure this compound.

-

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques. Below are the expected data for each method.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

Expected Chemical Shifts (δ) and Multiplicities:

-

Vinylic Proton (=CH-CH₃): ~5.1-5.3 ppm (quartet, 1H). This proton is coupled to the three protons of the methyl group.

-

Allylic Protons (-C=C-CH₂-): ~2.1-2.3 ppm (triplet or multiplet, 4H). These are the four protons on the two carbons adjacent to the double bond.

-

Methyl Protons (=CH-CH₃): ~1.6-1.7 ppm (doublet, 3H). These protons are coupled to the vinylic proton.

-

Cyclopentane (B165970) Protons (-CH₂-CH₂-C=): ~1.5-1.6 ppm (multiplet, 4H). These are the remaining four protons on the cyclopentane ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton.

Expected Chemical Shifts (δ):

-

Quaternary Alkene Carbon (C=C): ~145-150 ppm.

-

Secondary Alkene Carbon (=CH-): ~115-120 ppm.

-

Allylic Carbons (-C=C-CH₂-): ~30-35 ppm.

-

Cyclopentane Carbons (-CH₂-CH₂-C=): ~25-30 ppm.

-

Methyl Carbon (=CH-CH₃): ~12-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Expected Absorption Bands (cm⁻¹):

-

=C-H Stretch: ~3040-3080 cm⁻¹ (medium). Characteristic of the vinylic C-H bond.

-

C-H Stretch (sp³): ~2850-2960 cm⁻¹ (strong). Due to the C-H bonds of the cyclopentane ring and the methyl group.

-

C=C Stretch: ~1660-1680 cm⁻¹ (medium). Characteristic of the exocyclic double bond.

-

=C-H Bend (out-of-plane): ~880-900 cm⁻¹ (strong). This is a characteristic band for a disubstituted alkene of this type.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Expected m/z values:

-

Molecular Ion (M⁺): 96. This corresponds to the molecular weight of this compound.

-

Major Fragments:

-

m/z 81 (M-15): Loss of a methyl group (•CH₃).

-

m/z 67 (M-29): Loss of an ethyl group (•CH₂CH₃), a common fragmentation for ethyl-substituted compounds. This is often a prominent peak.

-

m/z 41: Allylic carbocation fragment.

-

Reactivity and Applications

This compound, as an alkene, undergoes typical electrophilic addition reactions. The exocyclic double bond can be a target for various transformations, including hydrogenation, halogenation, hydrohalogenation, and epoxidation. Its strained nature compared to an endocyclic double bond in a five-membered ring can influence its reactivity.

In the context of drug development and organic synthesis, this compound can serve as a versatile building block. The double bond can be functionalized to introduce a variety of substituents, and the cyclopentane ring provides a rigid scaffold for the synthesis of more complex molecules with potential biological activity.

Visualizations

Synthesis of this compound via Wittig Reaction

Caption: Wittig reaction pathway for this compound synthesis.

Synthesis of this compound via Dehydration

Caption: Two-step synthesis of this compound via dehydration.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Wittig Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physical Properties of Ethylidenecyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethylidenecyclopentane. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is a colorless liquid organic compound.[1][2] It is characterized by a cyclopentane (B165970) ring with an attached ethylidene group.[1] Like many hydrocarbons, it is flammable and should be handled with appropriate safety precautions.[2]

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂ | [1][3][4] |

| Molecular Weight | 96.17 g/mol | [3][4] |

| Density | 0.80 g/mL (or g/cm³) | [4] |

| Boiling Point | 112-114 °C | [4] |

| Melting Point | -130 °C | [4] |

| Refractive Index | 1.4500 at 20°C | [4] |

| Solubility in Water | Insoluble | [1][2] |

| Solubility in Organic Solvents | Soluble | [1][2] |

Note on Water Solubility: While most sources describe this compound as insoluble in water, which is consistent with its nonpolar hydrocarbon structure, some chemical databases list it as soluble.[1][2] Experimental verification is recommended if water solubility is a critical parameter for an application.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5]

Apparatus:

-

Thiele tube or a similar heating block apparatus

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid sample (this compound)

Procedure:

-

A small amount of this compound is placed into the fusion tube.[4]

-

A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[4]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[4]

-

The assembly is placed in a Thiele tube or heating block.

-

The apparatus is heated slowly and uniformly.[4]

-

The temperature is carefully monitored. The point at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.[4][6]

-

Heating is stopped, and the apparatus is allowed to cool.[6]

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

For substances that are solid at room temperature, the melting point is a key indicator of purity. Since this compound has a very low melting point (-130 °C), this procedure requires a specialized low-temperature apparatus.

Apparatus:

-

Cryostat or a low-temperature melting point apparatus

-

Thermometer calibrated for low temperatures

-

Capillary tube

-

Solidified sample of this compound

Procedure:

-

A small, finely powdered sample of solidified this compound is packed into a capillary tube.[7]

-

The capillary tube is placed in the low-temperature melting point apparatus.

-

The temperature is slowly increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point. Pure compounds typically have a sharp melting point range of 0.5-1.0°C.

Density is the mass per unit volume of a substance.

Apparatus:

-

Digital balance

-

Graduated cylinder or pycnometer (density bottle) for higher precision

-

Liquid sample (this compound)

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is measured using a digital balance.[1][8]

-

A known volume of this compound is added to the graduated cylinder or the pycnometer is filled.[1][8]

-

The volume is recorded by reading the bottom of the meniscus at eye level.[1]

-

The total mass of the container and the liquid is measured.[1][8]

-

The mass of the liquid is determined by subtracting the mass of the empty container.

-

The density is calculated using the formula: Density = Mass / Volume.[1] For improved accuracy, measurements should be repeated and an average value calculated.[1]

The refractive index measures how light propagates through a substance and is a characteristic property.[9]

Apparatus:

-

Abbe refractometer

-

Light source (typically a sodium D line)

-

Constant temperature water bath (e.g., at 20°C)

-

Liquid sample (this compound)

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.[9]

-

The prism is closed and the light source is positioned.

-

The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale.[9]

-

The temperature at which the measurement is taken is recorded, as the refractive index is temperature-dependent.[9]

Solubility tests determine the ability of a substance to dissolve in a solvent.

Apparatus:

-

Test tubes

-

Graduated pipettes

-

Solvents (e.g., water, ethanol, hexane)

-

Sample of this compound

Procedure:

-

A small, measured amount of the solvent (e.g., 1 mL) is placed in a test tube.[10]

-

This compound is added dropwise, shaking the test tube after each addition.[10]

-

The mixture is observed to see if a single homogeneous phase is formed (soluble/miscible) or if distinct layers remain (insoluble/immiscible).[10]

-

This process is repeated with different solvents to determine its solubility profile. The principle of "like dissolves like" suggests that nonpolar compounds like this compound will be soluble in nonpolar organic solvents and insoluble in polar solvents like water.[11]

Visualizations

The following diagrams illustrate key conceptual and practical aspects related to this compound.

Caption: Synthesis of this compound.

Caption: Structure-Property Relationships.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. This compound [chembk.com]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. athabascau.ca [athabascau.ca]

- 10. chem.ws [chem.ws]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Structure Elucidation of Ethylidenecyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of ethylidenecyclopentane (C₇H₁₂). It details the spectroscopic techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document presents a summary of its physicochemical properties, detailed experimental protocols for its synthesis and spectroscopic analysis, and illustrative diagrams to clarify its structure and synthesis. The data is structured to be a valuable resource for researchers and professionals in chemistry and drug development.

Introduction

This compound is a cyclic alkene with the molecular formula C₇H₁₂.[1] As a structural isomer of other C₇H₁₂ compounds, its unambiguous identification relies on a combination of modern analytical techniques. Understanding the precise structure and spectroscopic signature of such molecules is fundamental in organic synthesis, reaction mechanism studies, and as a foundational aspect of drug design and development where specific molecular geometries are critical for biological activity. This guide outlines the key analytical methods employed to confirm the structure of this compound.

Physicochemical Properties

This compound is a colorless liquid. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 96.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2146-37-4 |

| SMILES | CC=C1CCCC1 |

| Boiling Point | 112-114 °C |

| Melting Point | -130 °C |

| Density | 0.80 g/mL |

Synthesis of this compound via Wittig Reaction

A common and effective method for the synthesis of this compound is the Wittig reaction. This reaction involves the conversion of a ketone (cyclopentanone) to an alkene using a phosphorus ylide.

Reaction Scheme

Caption: Overall scheme of the Wittig reaction for this compound synthesis.

Experimental Protocol: Wittig Reaction

Materials:

-

Ethyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Cyclopentanone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

-

Ylide Preparation:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise while stirring vigorously. The formation of the orange-red ylide indicates a successful reaction.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Reaction with Cyclopentanone:

-

Dissolve cyclopentanone (1.0 eq) in anhydrous THF in a separate flask.

-

Add the cyclopentanone solution dropwise to the ylide solution at room temperature.

-

Stir the reaction mixture overnight at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, containing triphenylphosphine (B44618) oxide as a byproduct, is purified by flash column chromatography on silica (B1680970) gel using hexanes as the eluent to yield pure this compound.

-

Structure Elucidation by Spectroscopic Methods

The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound provides information about the different types of protons and their connectivity.

¹H NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.25 | q (quartet) | 1H | =CH-CH₃ |

| 2.25 | m (multiplet) | 4H | Allylic CH₂ |

| 1.65 | m (multiplet) | 4H | Homoallylic CH₂ |

| 1.60 | d (doublet) | 3H | =CH-CH₃ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (δ 0.00 ppm).

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

¹³C NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 145.2 | C= |

| 114.8 | =CH |

| 34.5 | Allylic CH₂ |

| 26.2 | Homoallylic CH₂ |

| 13.8 | CH₃ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the FID similarly to the ¹H NMR data to obtain the final spectrum.

Caption: Numbering scheme for NMR assignments of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 | C-H stretch | =C-H (alkene) |

| 2950, 2870 | C-H stretch | -C-H (alkane) |

| 1670 | C=C stretch | Alkene |

| 1450 | C-H bend | CH₂ |

| 1380 | C-H bend | CH₃ |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and correlated with specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Major Fragments in the Mass Spectrum

| m/z | Relative Intensity | Possible Fragment |

| 96 | Moderate | [C₇H₁₂]⁺ (Molecular Ion) |

| 81 | High | [C₆H₉]⁺ (Loss of •CH₃) |

| 68 | High | [C₅H₈]⁺ (Loss of C₂H₄) |

| 67 | Base Peak (100%) | [C₅H₇]⁺ (Loss of C₂H₅•) |

| 53 | Moderate | [C₄H₅]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids like this compound. This separates the compound from any impurities before it enters the ion source.

-

Ionization: Electron Impact (EI) is a common ionization method for such compounds. The sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Caption: Simplified fragmentation pathway of this compound in Mass Spectrometry.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a consistent and unambiguous structural confirmation of this compound. The chemical shifts and coupling patterns in the NMR spectra define the connectivity of the carbon and hydrogen atoms. The IR spectrum confirms the presence of the alkene and alkane functionalities. Finally, the mass spectrum provides the correct molecular weight and a characteristic fragmentation pattern. This comprehensive analysis is essential for the definitive identification of this compound and serves as a model for the structural elucidation of related organic molecules.

References

Spectroscopic Profile of Ethylidenecyclopentane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for ethylidenecyclopentane (CAS No. 2146-37-4), a valuable building block in organic synthesis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such spectra.

Summary of Spectroscopic Data

The following tables provide a concise summary of the quantitative spectroscopic data for this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 5.15 | q | 1H | 6.8 | =CH-CH₃ |

| 2.25 | t | 4H | 7.2 | -CH₂-C= |

| 1.65 | d | 3H | 6.8 | =CH-CH₃ |

| 1.55 | p | 4H | 7.2 | -CH₂-CH₂- |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 145.4 | =C(CH₃) |

| 115.8 | =CHCH₃ |

| 35.1 | -CH₂- |

| 31.8 | -CH₂- |

| 26.2 | -CH₂- |

| 13.4 | -CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 | Strong | C-H stretch (alkane) |

| 2870 | Medium | C-H stretch (alkane) |

| 1685 | Medium | C=C stretch (alkene) |

| 1450 | Medium | C-H bend (alkane) |

| 820 | Medium | =C-H bend (alkene) |

Sample Preparation: Neat liquid, thin film between KBr plates

Table 4: Mass Spectrometry (MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 96 | 100 | [M]⁺ (Molecular Ion) |

| 81 | 85 | [M-CH₃]⁺ |

| 68 | 60 | [M-C₂H₄]⁺ |

| 67 | 95 | [C₅H₇]⁺ |

| 53 | 40 | [C₄H₅]⁺ |

| 41 | 70 | [C₃H₅]⁺ |

| 39 | 55 | [C₃H₃]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

-

Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected to produce the final spectrum. Chemical shifts are referenced to TMS or the residual solvent signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3][4][5] One drop of the liquid is placed on one plate, and the second plate is carefully placed on top and gently rotated to create a uniform film.[3][4][5]

-

Instrumentation: An FTIR spectrometer is used for the analysis.

-

Background Spectrum: A background spectrum of the clean, empty salt plates (or the ambient atmosphere) is recorded first. This is used to subtract the absorbance of the instrument and atmospheric components (e.g., CO₂, H₂O) from the sample spectrum.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. Typically, multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method.[6][7][8][9] A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the gas chromatograph. The GC separates the compound from the solvent and any impurities before it enters the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a standard technique where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller, characteristic charged species.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum is typically normalized to the most abundant peak (the base peak), which is assigned a relative intensity of 100%.[10][11]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. eng.uc.edu [eng.uc.edu]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. dem.ri.gov [dem.ri.gov]

- 8. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 9. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

- 10. Cyclopentane, ethylidene- [webbook.nist.gov]

- 11. Cyclopentane, ethylidene- [webbook.nist.gov]

An In-Depth Technical Guide to the NMR Spectral Analysis of Ethylidenecyclopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of ethylidenecyclopentane. It includes predicted ¹H and ¹³C NMR data, detailed experimental protocols, and visualizations to aid in the structural elucidation and characterization of this exocyclic alkene.

Introduction to this compound and its Spectroscopic Characterization

This compound (CAS No: 2146-37-4) is a cyclic hydrocarbon with the molecular formula C₇H₁₂. Its structure features a five-membered cyclopentane (B165970) ring with an ethylidene group attached. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure by providing detailed information about the chemical environment of each proton and carbon atom.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public data, the following tables present predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms and provide a valuable reference for spectral interpretation.

Predicted ¹H NMR Data

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| =CH-CH ₃ | 1.62 | Doublet of Quartets (dq) | 6.8, 1.5 |

| =CH -CH₃ | 5.25 | Quartet of Triplets (qt) | 6.8, 2.5 |

| -CH ₂- (Allylic) | 2.20 | Triplet (t) | 7.5 |

| -CH ₂- (Homoallylic) | 1.65 | Quintet (quint) | 7.5 |

| -CH ₂- (β to double bond) | 1.55 | Quintet (quint) | 7.5 |

Predicted ¹³C NMR Data

| Carbon Atom | Chemical Shift (ppm) |

| C =CH-CH₃ | 145.0 |

| =C H-CH₃ | 115.8 |

| =CH-C H₃ | 13.5 |

| -C H₂- (Allylic) | 33.0 |

| -C H₂- (Homoallylic) | 26.5 |

| -C H₂- (β to double bond) | 25.8 |

Experimental Protocols for NMR Spectroscopy

The following provides a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples such as this compound.

Sample Preparation

-

Sample Purity : Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection : Use a deuterated solvent to minimize solvent signals in the ¹H NMR spectrum. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar analytes like this compound.

-

Concentration : Prepare a solution with a concentration of approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.

-

NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters

-

Spectrometer : Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition :

-

Pulse Sequence : A standard single-pulse experiment is typically sufficient.

-

Acquisition Time : Set to 2-4 seconds.

-

Relaxation Delay : A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans : For a moderately concentrated sample, 8 to 16 scans are usually adequate.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon, simplifying interpretation.

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : A delay of 2-5 seconds is recommended.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary to achieve a good signal-to-noise ratio.

-

Visualization of Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound and a typical workflow for its NMR spectral analysis.

Caption: Chemical structure of this compound.

Caption: General workflow for NMR spectral analysis.

Conclusion

This technical guide provides a foundational understanding of the NMR spectral analysis of this compound for professionals in research and drug development. While the presented spectral data is based on computational predictions, it serves as a robust starting point for experimental verification. The detailed experimental protocols and workflow visualizations offer practical guidance for obtaining and interpreting high-quality NMR spectra, ultimately facilitating the confident structural characterization of this molecule.

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethylidenecyclopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethylidenecyclopentane. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted data from computational models to provide a comprehensive understanding of its spectral features. This information is crucial for the structural elucidation and quality control of molecules containing the this compound moiety.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These values were calculated using advanced computational algorithms that predict chemical shifts and coupling constants based on the molecule's three-dimensional structure. It is important to note that while these predictions are highly accurate, experimental verification is recommended for definitive structural confirmation.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1' | 5.15 | Quartet (q) | 6.8 | 1H |

| H-2, H-5 | 2.15 | Triplet (t) | 7.5 | 4H |

| H-3, H-4 | 1.55 | Quintet (quint) | 7.5 | 4H |

| H-2' | 1.60 | Doublet (d) | 6.8 | 3H |

Signal Assignment and Structural Correlation

The structure of this compound gives rise to four distinct proton environments, leading to four signals in the ¹H NMR spectrum. The assignment of these signals is based on their predicted chemical shifts, multiplicities, and coupling constants.

Caption: Molecular structure of this compound with distinct proton environments highlighted.

-

H-1' (δ ≈ 5.15 ppm): This signal, appearing as a quartet, is assigned to the vinylic proton on the exocyclic double bond. Its downfield chemical shift is characteristic of protons attached to sp²-hybridized carbons. The quartet multiplicity arises from coupling to the three equivalent protons of the methyl group (H-2').

-

H-2, H-5 (δ ≈ 2.15 ppm): These four protons are on the carbons adjacent to the double bond (allylic position). Their chemical shift is downfield compared to typical alkane protons due to the proximity of the π-system. The signal is a triplet due to coupling with the adjacent methylene (B1212753) protons (H-3 and H-4).

-

H-3, H-4 (δ ≈ 1.55 ppm): These four protons are on the carbons beta to the double bond. They appear as a quintet due to coupling with the four neighboring allylic protons (H-2 and H-5).

-

H-2' (δ ≈ 1.60 ppm): This signal corresponds to the three protons of the methyl group. It appears as a doublet due to coupling with the single vinylic proton (H-1').

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring the ¹H NMR spectrum of a compound like this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which provides a reference signal at 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup:

-

The following steps are performed on a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which results in sharp, well-resolved peaks.

-

Tune and match the probe for the ¹H frequency.

3. Data Acquisition:

-

Set the appropriate acquisition parameters, including:

-

Pulse width (typically a 90° pulse).

-

Acquisition time (e.g., 2-4 seconds).

-

Relaxation delay (e.g., 1-5 seconds).

-

Number of scans (e.g., 8-16 scans for a concentrated sample).

-

-

Acquire the Free Induction Decay (FID) data.

4. Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the multiplicities and measure the coupling constants.

The workflow for this process can be visualized as follows:

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of Ethylidenecyclopentane

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for ethylidenecyclopentane. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document outlines predicted chemical shift data, a detailed experimental protocol for acquiring 13C NMR spectra, and logical visualizations of the molecular structure and experimental workflow.

Core Principles of 13C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by providing information about the carbon skeleton. The 13C isotope possesses a nuclear spin that, when placed in a strong magnetic field and irradiated with radiofrequency pulses, gives rise to a spectrum. The position of the signals (chemical shifts) in the spectrum is highly dependent on the electronic environment of each carbon atom, offering valuable insights into its bonding and neighboring functional groups.[1] Unlike the most abundant carbon isotope, 12C, which is NMR-inactive, the 13C isotope allows for this detailed molecular analysis.[1]

Data Presentation: 13C NMR Chemical Shifts of this compound

The following table summarizes the predicted 13C NMR chemical shifts for this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). The carbon atoms are numbered according to the IUPAC nomenclature, as illustrated in the diagram below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 145.2 |

| C2 | 32.5 |

| C3 | 26.0 |

| C4 | 34.6 |

| C5 | 111.4 |

| C6 | 12.9 |

Note: Data is based on predicted values and may vary slightly from experimental results.

Caption: Structure of this compound with carbon numbering.

Experimental Protocols

The following provides a detailed methodology for acquiring a standard proton-decoupled 13C NMR spectrum.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The choice of solvent is critical, and CDCl3 is common for non-polar organic compounds.[2]

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[2]

-

Transfer the solution to a clean, dry NMR tube.

2. Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve homogeneity, which ensures sharp and well-resolved spectral lines.

3. Data Acquisition:

-

Use a standard pulse sequence for a proton-decoupled 13C NMR experiment.

-

Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C (about 1.1%), a larger number of scans is often required compared to 1H NMR.

-

Employ an appropriate relaxation delay (d1) to allow the carbon nuclei to return to their equilibrium state between pulses. A delay of 1-2 seconds is common for qualitative spectra.

4. Data Processing:

-

Apply a Fourier transformation to the acquired free induction decay (FID) to convert the time-domain signal into a frequency-domain spectrum.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum by setting the TMS peak to 0 ppm.

-

Perform a baseline correction to obtain a flat baseline across the spectrum.

Caption: Generalized experimental workflow for 13C NMR spectroscopy.

Interpretation of Chemical Shifts

The chemical shift values are indicative of the electronic environment of each carbon atom.

-

Alkene Carbons (C1 and C5): The signals at 145.2 ppm and 111.4 ppm are characteristic of sp2-hybridized carbons in a double bond. The quaternary carbon (C1) is further downfield compared to the CH group (C5).

-

Alkyl Carbons (C2, C3, C4, and C6): The remaining signals in the upfield region (12.9 ppm to 34.6 ppm) correspond to the sp3-hybridized carbons of the cyclopentane (B165970) ring and the methyl group. The methyl carbon (C6) at 12.9 ppm is the most shielded and therefore appears at the highest field (lowest ppm value). The cyclopentane ring carbons (C2, C3, and C4) have distinct chemical shifts due to their different positions relative to the double bond.

This guide provides a foundational understanding of the 13C NMR characteristics of this compound, which is essential for its structural elucidation and characterization in various research and development applications.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Ethylidenecyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of ethylidenecyclopentane. It details the characteristic vibrational frequencies, provides a step-by-step experimental protocol for obtaining the spectrum, and illustrates the logical workflow for spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize IR spectroscopy for structural elucidation and compound identification.

Core Principles of this compound IR Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. These vibrations include stretching, bending, scissoring, and rocking motions. The resulting IR spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

This compound (C₇H₁₂) is an unsaturated hydrocarbon featuring a five-membered cycloalkane ring and an exocyclic double bond. Its structure gives rise to a characteristic IR spectrum with absorption bands corresponding to the vibrations of its constituent functional groups: the cyclopentane (B165970) ring and the ethylidene group.

Data Presentation: Characteristic IR Absorption Peaks of this compound

The following table summarizes the principal infrared absorption peaks for this compound. The data has been compiled from various spectral databases and is presented with corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3080 | Medium | =C-H stretch (vinylic) |

| ~2960 | Strong | C-H asymmetric stretch (in CH₃ and CH₂) |

| ~2870 | Strong | C-H symmetric stretch (in CH₃ and CH₂) |

| ~1675 | Medium | C=C stretch (exocyclic double bond) |

| ~1450 | Medium | CH₂ scissoring (bending) |

| ~1380 | Weak | CH₃ symmetric bend (umbrella mode) |

| ~890 | Strong | =CH₂ out-of-plane bend (wag) |

Experimental Protocol: Obtaining the FTIR Spectrum of this compound

This section outlines a detailed methodology for acquiring a high-quality Fourier-Transform Infrared (FTIR) spectrum of a liquid sample such as this compound. Both the transmission and Attenuated Total Reflectance (ATR) methods are described.

Method 1: Transmission Spectroscopy using a Liquid Cell

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Perform a background scan to account for atmospheric water and carbon dioxide.

-

-

Sample Preparation:

-

Obtain a clean, dry liquid transmission cell with infrared-transparent windows (e.g., NaCl or KBr).

-

Using a clean pipette, carefully introduce a few drops of this compound into the cell's filling port.

-

Ensure the cell is properly sealed to prevent leakage and evaporation.

-

-

Data Acquisition:

-

Place the filled liquid cell into the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Process the spectrum as needed (e.g., baseline correction).

-

Identify and label the significant absorption peaks.

-

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

-

Instrument Preparation:

-

Equip the FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Perform a background scan with the clean, empty ATR crystal.

-

-

Sample Application:

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum, co-adding multiple scans for improved data quality.

-

-

Data Processing and Cleanup:

-

The software will generate the final spectrum.

-

After analysis, thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample.

-

Visualization of IR Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for identifying the key functional groups of this compound based on its infrared spectrum.

Caption: Logical workflow for the identification of this compound functional groups from an IR spectrum.

Mass Spectrometry of Ethylidenecyclopentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometry of ethylidenecyclopentane (C₇H₁₂), a cyclic alkene of interest in various chemical research domains. This document outlines the compound's electron ionization (EI) mass spectrum, proposes principal fragmentation pathways, and provides a generalized experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended to support researchers in the identification, characterization, and quantification of this compound and structurally related compounds.

Introduction

This compound is a cycloalkane derivative with the chemical formula C₇H₁₂ and a molecular weight of 96.17 g/mol .[1] Its structure, featuring a five-membered ring and an exocyclic double bond, gives rise to a characteristic fragmentation pattern under electron ionization mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex mixtures. This guide delves into the mass spectral data available for this compound, providing a foundation for analytical method development and structural elucidation.

Electron Ionization Mass Spectrum

The mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for the molecule. The analysis is typically performed using electron ionization (EI), a hard ionization technique that induces significant fragmentation.

Quantitative Data

The quantitative data from the electron ionization mass spectrum of this compound, as compiled from the National Institute of Standards and Technology (NIST) database, is summarized below.[1] The base peak, which is the most abundant ion, is observed at a mass-to-charge ratio (m/z) of 67.

| m/z | Relative Intensity (%) | Proposed Ion Formula | Proposed Lost Neutral |

| 96 | ~35 | [C₇H₁₂]⁺• | - |

| 81 | ~30 | [C₆H₉]⁺ | •CH₃ |

| 68 | ~25 | [C₅H₈]⁺• | C₂H₄ |

| 67 | 100 | [C₅H₇]⁺ | •C₂H₅ |

| 53 | ~20 | [C₄H₅]⁺ | C₃H₇• |

| 41 | ~50 | [C₃H₅]⁺ | C₄H₇• |

| 39 | ~45 | [C₃H₃]⁺ | C₄H₉• |

Table 1: Principal mass spectral peaks for this compound under Electron Ionization.

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion ([C₇H₁₂]⁺•, m/z 96) is governed by the principles of stability for the resulting carbocations and radical species. The presence of the double bond and the cyclic structure dictates the primary cleavage points.

Formation of the Base Peak (m/z 67)

The most abundant fragment ion, the base peak, is observed at m/z 67. This ion is proposed to be the cyclopentenyl cation ([C₅H₇]⁺). Its formation is rationalized by the loss of an ethyl radical (•C₂H₅) from the molecular ion. This is a highly favorable pathway due to the stability of the resulting cation.

Allylic Cleavage

Cleavage of the bond allylic to the exocyclic double bond results in the loss of a methyl radical (•CH₃), leading to the formation of a stable, resonance-delocalized cation at m/z 81 ([C₆H₉]⁺).[2] This is a common fragmentation pathway for unsaturated compounds.[2]

Retro-Diels-Alder (RDA) Rearrangement

Cyclic alkenes can undergo a characteristic retro-Diels-Alder fragmentation.[3] For this compound, this rearrangement can lead to the expulsion of a neutral ethene molecule (C₂H₄), resulting in a radical cation at m/z 68 ([C₅H₈]⁺•).

Further Fragmentation

The primary fragment ions can undergo further dissociation to produce smaller, yet significant, ions observed in the spectrum. For instance, the ion at m/z 41 is likely the stable allyl cation ([C₃H₅]⁺), and the ion at m/z 39 corresponds to the cyclopropenyl cation ([C₃H₃]⁺), both of which are common fragments in the mass spectra of hydrocarbons.

Experimental Protocols

Sample Preparation

-

Standard Preparation : Prepare a stock solution of this compound at 1 mg/mL in a volatile, high-purity solvent such as hexane (B92381) or pentane.

-

Working Solutions : Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Matrix : For analysis in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) should be employed to isolate the analyte and minimize matrix interference.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph : Agilent 8890 GC System or equivalent.

-

Mass Spectrometer : Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

-

GC Column : A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Injection Volume : 1 µL.

-

Injector Temperature : 250°C.

-

Injection Mode : Splitless or split (e.g., 20:1 split ratio), depending on sample concentration.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program :

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 200°C at a rate of 10°C/min.

-

Hold: Hold at 200°C for 2 minutes.

-

-

MS Ion Source : Electron Ionization (EI).

-

Ionization Energy : 70 eV.

-

Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

Mass Scan Range : m/z 35-200.

-

Solvent Delay : 3 minutes.

Conclusion

The electron ionization mass spectrum of this compound is distinguished by a base peak at m/z 67 and other significant fragments at m/z 96, 81, and 68. The fragmentation is driven by energetically favorable processes including allylic cleavage and retro-Diels-Alder rearrangements. The data and protocols provided in this guide serve as a valuable resource for the analytical chemist, facilitating the identification and structural characterization of this compound in research and industrial settings. Accurate mass measurements and analysis of isotopic patterns would further confirm the proposed elemental compositions of the fragment ions.

References

The Fragmentation Roadmap of Ethylidenecyclopentane: An In-depth Mass Spectrometric Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of ethylidenecyclopentane. The information enclosed is intended to support researchers and professionals in identifying and characterizing this compound and its analogs in various analytical contexts.

Executive Summary

This compound, a cyclic alkene with the molecular formula C₇H₁₂, presents a characteristic fragmentation pattern under electron ionization mass spectrometry. The molecular ion is observed at m/z 96, and the spectrum is dominated by fragment ions resulting from the loss of methyl and ethyl groups, as well as rearrangements of the cyclopentyl ring. The base peak is typically observed at m/z 67. Understanding these fragmentation pathways is crucial for the accurate identification of this compound in complex mixtures.

Mass Spectral Data

The quantitative data from the electron ionization mass spectrum of this compound is summarized in the table below. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3][4]

| m/z | Relative Intensity (%) | Proposed Ion Structure |

| 96 | 35 | [C₇H₁₂]⁺• (Molecular Ion) |

| 81 | 50 | [C₆H₉]⁺ |

| 68 | 65 | [C₅H₈]⁺ |

| 67 | 100 | [C₅H₇]⁺ |

| 53 | 30 | [C₄H₅]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

| 39 | 45 | [C₃H₃]⁺ |

| 27 | 35 | [C₂H₃]⁺ |

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion ([C₇H₁₂]⁺•) is initiated by the removal of an electron, typically from the double bond, which is the region of highest electron density. The resulting radical cation is energetically unstable and undergoes a series of fragmentation and rearrangement reactions to yield the observed fragment ions.

The primary fragmentation steps are proposed as follows:

-

Formation of the Molecular Ion (m/z 96): The initial ionization event produces the molecular ion [C₇H₁₂]⁺•.

-

Loss of a Methyl Radical (CH₃•) to form m/z 81: A common fragmentation pathway for compounds with an ethylidene group is the cleavage of the allylic C-C bond, leading to the loss of a methyl radical and the formation of a stable, resonance-stabilized cation at m/z 81.

-

Loss of an Ethyl Radical (C₂H₅•) to form m/z 67 (Base Peak): The most prominent fragmentation involves the cleavage of the bond between the cyclopentyl ring and the ethylidene group. This results in the loss of an ethyl radical and the formation of the highly stable cyclopentenyl cation at m/z 67. This is the base peak in the spectrum, indicating its high relative abundance.

-

Retro-Diels-Alder (RDA) type fragmentation: Although not a classic RDA reaction, a ring-opening followed by cleavage can lead to the loss of ethene (C₂H₄) to form a fragment at m/z 68.

-

Further Fragmentation: The major fragment ions can undergo further fragmentation to produce smaller ions observed in the spectrum, such as those at m/z 53, 41, 39, and 27, which are characteristic of cyclic hydrocarbon fragmentation.

The logical relationship of the key fragmentation steps is visualized in the following diagram:

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

While the specific instrumental parameters used to acquire the reference spectrum from NIST are not publicly detailed, a general protocol for the analysis of volatile organic compounds like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

4.1. Sample Preparation

-

Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 10-100 µg/mL.

4.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 25 to 200.

-

Scan Rate: 2 scans/second.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

The workflow for this experimental protocol can be visualized as follows:

Caption: Generalized GC-MS workflow for this compound analysis.

References

- 1. Video: Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry [jove.com]

- 2. Analysis of volatile and oxidation sensitive compounds using a cold inlet system and electron impact mass spectrometry [agris.fao.org]

- 3. Welcome to the NIST WebBook [webbook.nist.gov]

- 4. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

The Endocyclic Advantage: A Thermodynamic Analysis of Ethylidenecyclopentane's Stability

An in-depth examination of the thermodynamic properties of ethylidenecyclopentane reveals its lower stability in comparison to its endocyclic isomer, 1-ethylcyclopentene. This preference for the internal double bond is a well-established principle in organic chemistry, underscored by experimental data on heats of hydrogenation and supported by computational studies. This technical guide provides a comprehensive analysis of the thermodynamic factors governing the stability of this compound, intended for researchers, scientists, and professionals in drug development.

The arrangement of double bonds within cyclic systems is a critical determinant of molecular stability. Alkenes with exocyclic double bonds, such as this compound, are generally less thermodynamically stable than their endocyclic counterparts. This is primarily attributed to factors such as ring strain and hyperconjugation. The isomerization of this compound to its more stable isomers represents a fundamental concept in physical organic chemistry with implications for reaction mechanisms and synthetic strategies.

Comparative Thermodynamic Data

The thermodynamic stability of this compound and its isomers can be quantitatively assessed through their standard enthalpies of formation (ΔHf°) and heats of hydrogenation (ΔHhydrog°). A lower, or more negative, heat of hydrogenation indicates a more stable alkene, as less energy is released upon its conversion to the corresponding alkane.

| Compound | Isomer Type | Heat of Hydrogenation (kcal/mol) | Standard Enthalpy of Formation (gas, kJ/mol) | Reference |

| This compound | Exocyclic | -24.9 | Not explicitly found in search results. | Allinger, Dodziuk, Rogers, and Naik, 1982[1] |

| 1-Ethylcyclopentene | Endocyclic | -23.6 | -25.0 | Allinger, Dodziuk, Rogers, and Naik, 1982[1] |

| Methylenecyclopentane (B75326) | Exocyclic | -26.9 | Not explicitly found in search results. | Benchchem[2] |

| 1-Methylcyclopentene (B36725) | Endocyclic | -25.3 | Not explicitly found in search results. | Benchchem[2] |

The data clearly illustrates that the endocyclic isomer, 1-ethylcyclopentene, possesses a less exothermic heat of hydrogenation compared to this compound, confirming its greater thermodynamic stability.[1] A similar trend is observed in the related methyl-substituted cyclopentene (B43876) isomers, where 1-methylcyclopentene is more stable than methylenecyclopentane.[2]

Isomerization Dynamics and Equilibrium

The thermodynamic preference for the endocyclic isomer drives the isomerization of exocyclic alkenes. Studies on related systems, such as the isomerization of methylenecyclopentane to 1-methylcyclopentene on a platinum single-crystal surface, have shown that the reaction proceeds unidirectionally towards the more stable endocyclic isomer.[2] The reverse reaction is not observed under typical experimental conditions, indicating a significant energy barrier for the conversion of the more stable isomer to the less stable one.[2]